RwFwLL-NH2
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RwFwLL-NH2 typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain through a series of deprotection and coupling reactions. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The use of advanced purification techniques, such as preparative HPLC, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
RwFwLL-NH2 can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: The peptide can participate in substitution reactions, where specific amino acids are replaced with others to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides .
Scientific Research Applications
RwFwLL-NH2 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.
Biology: The compound is employed in receptor binding studies to understand the interaction between peptides and the ghrelin receptor.
Medicine: this compound is investigated for its potential therapeutic applications, including the development of drugs targeting the ghrelin receptor.
Mechanism of Action
RwFwLL-NH2 exerts its effects by binding to the growth hormone secretagogue receptor (ghrelin receptor). This interaction triggers a cascade of intracellular signaling pathways, leading to various physiological responses. The binding of this compound to the receptor activates G-proteins, which in turn modulate the activity of downstream effectors such as adenylate cyclase and phospholipase C. This results in the production of second messengers like cyclic AMP (cAMP) and inositol triphosphate (IP3), ultimately leading to cellular responses .
Comparison with Similar Compounds
Similar Compounds
- AwFwLL-NH2
- DprwFwLL-NH2
- RPKPfQwFwLL-NH2
Uniqueness
This compound is unique due to its specific sequence and high affinity for the ghrelin receptor. Compared to similar compounds, this compound exhibits distinct binding characteristics and potency, making it a valuable tool in receptor binding studies and drug discovery .
Properties
Molecular Formula |
C49H66N12O6 |
---|---|
Molecular Weight |
919.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanamide |
InChI |
InChI=1S/C49H66N12O6/c1-28(2)21-38(43(51)62)57-45(64)39(22-29(3)4)59-48(67)42(25-32-27-56-37-19-11-9-16-34(32)37)61-46(65)40(23-30-13-6-5-7-14-30)60-47(66)41(24-31-26-55-36-18-10-8-15-33(31)36)58-44(63)35(50)17-12-20-54-49(52)53/h5-11,13-16,18-19,26-29,35,38-42,55-56H,12,17,20-25,50H2,1-4H3,(H2,51,62)(H,57,64)(H,58,63)(H,59,67)(H,60,66)(H,61,65)(H4,52,53,54)/t35-,38-,39-,40-,41+,42+/m0/s1 |
InChI Key |
GHJBYAJFOUQNRR-MQYLJLIZSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
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